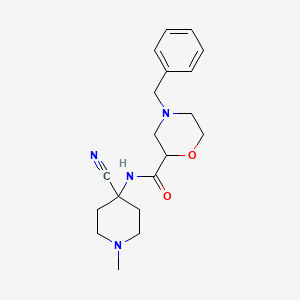
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide, also known as BNTX, is a selective antagonist of the δ-subunit-containing GABA-A receptor. It has been extensively studied for its potential therapeutic use in various neurological and psychiatric disorders.
作用機序
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide selectively binds to the δ-subunit-containing GABA-A receptor, which is primarily expressed in the hippocampus and other regions of the brain associated with learning and memory. By blocking this receptor, this compound modulates the activity of the GABAergic system, which plays a critical role in regulating neuronal excitability and neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of this compound in various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, increasing the release of dopamine in the brain, and reducing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This compound has also been shown to have analgesic properties and may be useful in the treatment of chronic pain.
実験室実験の利点と制限
The selective binding of 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide to the δ-subunit-containing GABA-A receptor makes it a useful tool for investigating the role of this receptor in various neurological and psychiatric disorders. However, the limited availability of this compound and its relatively high cost can be a limitation for lab experiments. In addition, the effects of this compound may vary depending on the dose and route of administration, which can complicate experimental design and interpretation.
将来の方向性
There are several future directions for research on 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide. One area of interest is the development of more selective and potent δ-subunit-containing GABA-A receptor antagonists, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the role of the δ-subunit-containing GABA-A receptor in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, the use of this compound in combination with other drugs or therapies may be explored as a potential treatment strategy for various disorders.
合成法
The synthesis of 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide involves several steps, including the preparation of 4-benzylmorpholine-2-carboxylic acid, which is then reacted with 4-cyano-1-methylpiperidine to form the intermediate product. This intermediate is then reacted with benzyl chloroformate to produce the final product, this compound. The synthesis of this compound has been extensively studied and optimized, resulting in a reliable and efficient method for producing the compound.
科学的研究の応用
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide has been studied for its potential therapeutic use in various neurological and psychiatric disorders, including anxiety, depression, and addiction. It has also been shown to have analgesic properties and may be useful in the treatment of chronic pain. This compound has been used in animal studies to investigate the role of the δ-subunit-containing GABA-A receptor in these disorders and to explore its potential as a therapeutic target.
特性
IUPAC Name |
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-22-9-7-19(15-20,8-10-22)21-18(24)17-14-23(11-12-25-17)13-16-5-3-2-4-6-16/h2-6,17H,7-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSIFOQXNYLADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C2CN(CCO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)
![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)



![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)

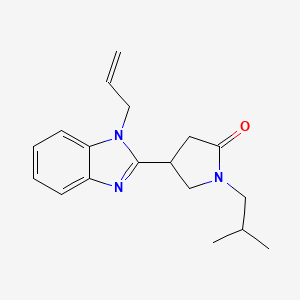
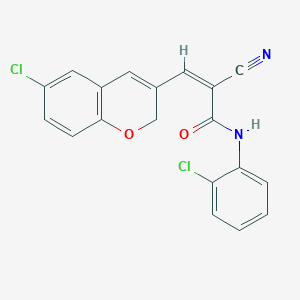
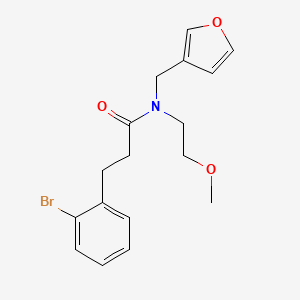
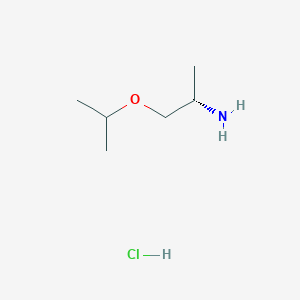
![N-[(2S)-1-Hydroxybutan-2-yl]-N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B3017487.png)